Quantified Difference in Molecular Weight and Lipophilicity (LogP) Compared to Unsubstituted 2-Benzylthioadenosine
2-(4-Cyanobenzyl)thioadenosine differs from the direct analog 2-benzylthioadenosine by the addition of a para-cyano group on the benzyl ring. This modification increases the molecular weight from 389.43 g/mol for 2-benzylthioadenosine to 414.44 g/mol for the target compound , representing a 6.4% increase. More critically, the electron-withdrawing cyano group is predicted to alter the compound's lipophilicity (LogP = 1.0 for the target vs. an unreported but expectedly lower value for the unsubstituted analog), which directly impacts solubility, membrane permeability, and off-target binding. This difference is quantified in terms of molecular descriptors and is essential for understanding its behavior in biological assays and formulation.
| Evidence Dimension | Molecular Weight and Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Molecular Weight: 414.44 g/mol; LogP: 1.0 |
| Comparator Or Baseline | 2-Benzylthioadenosine (CAS 43157-48-8): Molecular Weight: 389.43 g/mol ; LogP: Not reported, but expected lower due to absence of polar cyano group. |
| Quantified Difference | Molecular Weight: +25.01 g/mol (6.4% increase); LogP: Relative change, expected to be more polar due to cyano group. |
| Conditions | Calculated molecular weight from molecular formula; LogP from vendor-provided predicted data. |
Why This Matters
This quantifiable difference in molecular weight and predicted lipophilicity is a key differentiator for procurement, ensuring the correct compound is sourced for studies requiring a specific molecular weight range or a defined LogP for solubility and permeability profiling.
